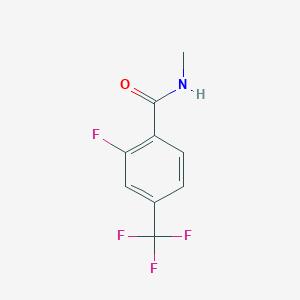

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as increased stability and biological activity

Métodos De Preparación

One common method involves the reaction of 2-fluoro-4-nitrobenzamide with methylating agents under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide as an anticancer agent. This compound has been evaluated for its activity against various cancer cell lines, showcasing promising results in inhibiting cell proliferation.

- Mechanism of Action : The compound may act by inhibiting specific protein kinases involved in cancer cell signaling pathways, similar to other known kinase inhibitors .

- In Vitro Studies : In vitro tests demonstrated that the compound exhibits cytotoxic effects on cancer cells, suggesting its potential as a lead compound for further development.

Fluorination Reagents

This compound has also been investigated as a fluorinating agent in organic synthesis. Its unique electronic properties make it suitable for radical fluorination reactions, providing a pathway to synthesize other fluorinated compounds .

Material Science Applications

In materials science, the incorporation of fluorinated compounds like this compound into polymers and coatings can enhance properties such as hydrophobicity and thermal stability. Research indicates that fluorinated polymers exhibit improved resistance to solvents and chemicals, making them ideal for various industrial applications.

Case Studies

- Pharmaceutical Development : A case study focused on the development of a new class of protein kinase inhibitors based on the structure of this compound showed significant promise in preclinical trials, leading to further investigation into its pharmacokinetic properties and therapeutic efficacy .

- Fluorination Techniques : Another study explored the use of this compound in novel fluorination techniques, demonstrating its effectiveness in synthesizing complex fluorinated organic molecules with high selectivity and yield .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide can be compared with other fluorinated benzamides and related compounds:

2-Fluoro-4-nitrobenzamide: Similar in structure but with a nitro group instead of a trifluoromethyl group.

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another fluorinated compound with different substituents, used in boron neutron capture therapy.

Fluoroquinolines: A class of compounds known for their antibacterial activity, which also contain fluorine atoms.

Actividad Biológica

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzamide ring. This specific arrangement influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H8F4N2O |

| Molecular Weight | 224.17 g/mol |

| CAS Number | 2029175-99-1 |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Antimicrobial and Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial and antiviral activities. For instance, studies involving related benzamide derivatives have shown effectiveness against various pathogens, including bacteria and viruses. In particular, the presence of fluorine and trifluoromethyl groups enhances lipophilicity, which may improve membrane permeability and bioactivity.

- Ebola Virus Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit Ebola virus entry into cells. These studies suggest that modifications to the benzamide scaffold can lead to potent antiviral agents .

- Antimalarial Activity : Further investigations into similar compounds have demonstrated their potential against malaria parasites by targeting PfATP4, a sodium pump essential for parasite survival. Modifications in the chemical structure have been shown to optimize both activity and metabolic stability .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes involved in critical metabolic pathways.

- Membrane Disruption : The lipophilic nature due to trifluoromethyl groups could facilitate membrane penetration, leading to cellular disruption in pathogens.

Case Study 1: Antiviral Activity Against Filoviruses

In a study examining various benzamide derivatives, compounds similar to this compound were tested for their efficacy against Ebola virus pseudovirions. Results indicated that specific modifications enhanced antiviral potency, with some derivatives exhibiting EC50 values below 10 μM .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the optimization of dihydroquinazolinone derivatives, revealing that structural modifications significantly impacted their activity against Plasmodium falciparum. The findings emphasized the importance of fluorinated compounds in developing new antimalarial therapies .

Synthesis and Industrial Production

The synthesis of this compound typically involves:

- Fluorination Reactions : Utilizing N-fluoro reagents under controlled conditions to introduce fluorine at the desired position.

- Amidation : The formation of the amide bond through reaction with appropriate amines.

Industrial processes may focus on optimizing yields and minimizing environmental impact through green chemistry principles.

Propiedades

IUPAC Name |

2-fluoro-N-methyl-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCDIAITVHRPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.